REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]1[S:12][CH2:11][C:10](=[O:13])[O:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4].[H-].[C:15]([O:19][Al](OC(C)(C)C)OC(C)(C)C)(C)(C)[CH3:16].[Li+].C(OC(=O)C)(=O)C.C([O-])(O)=O.[Na+]>C1COCC1.CN(C1C=CN=CC=1)C.CCCCCC.C(OCC)(=O)C>[C:1]([O:6][CH2:7][CH:8]1[S:12][CH2:11][CH:10]([O:13][C:15](=[O:19])[CH3:16])[O:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC1OC(CS1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C)(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C.[Li+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
TEMPERATURE
|
Details
|
was then warmed to room temperature
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with two additional portions of AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford crude product (0.77 g)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCC1OC(CS1)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mmol | |
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |